
Nitrososesamol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nitrososesamol is a compound derived from sesamol, a naturally occurring phenolic compound found in sesame oil. It is formed through the nitrosation of sesamol, typically under simulated gastric conditions. This compound has garnered attention due to its mutagenic properties and its ability to induce DNA strand breaks .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nitrososesamol is synthesized by reacting sesamol with nitrite under acidic conditions, mimicking the environment of the stomach. This reaction is facilitated by the presence of nitrite, which is commonly found in the oral cavity due to the reduction of nitrate from vegetables .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the controlled nitrosation of sesamol. This process requires careful handling of reagents and conditions to ensure the desired product is obtained without significant side reactions or degradation.
Chemical Reactions Analysis
Types of Reactions: Nitrososesamol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidative products.
Reduction: Reduction reactions can convert this compound back to sesamol or other reduced forms.
Substitution: this compound can participate in substitution reactions, where the nitroso group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxyacetic acid and other peroxides.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Various nucleophiles can be employed to replace the nitroso group under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can regenerate sesamol .
Scientific Research Applications
Nitrososesamol has been studied for its mutagenic properties and its ability to induce DNA strand breaks. These properties make it a valuable tool in genetic and biochemical research, particularly in studies related to DNA damage and repair mechanisms . Additionally, its formation from dietary sources like sesame oil under gastric conditions has implications for food safety and health research.
Mechanism of Action
The mechanism by which nitrososesamol exerts its effects involves the generation of active oxygen species. These reactive oxygen species (ROS) are responsible for inducing DNA strand breaks and other oxidative damage. The presence of cysteine enhances this activity, suggesting that this compound interacts with thiol groups to produce ROS .
Comparison with Similar Compounds
Nitrosobenzene: Like nitrososesamol, nitrosobenzene is an aromatic nitroso compound with similar reactivity.
Nitrosophenol: Another phenolic nitroso compound with comparable properties.
Uniqueness: this compound is unique due to its origin from a natural dietary source (sesame oil) and its specific formation under gastric conditions. This distinguishes it from other synthetic nitroso compounds and highlights its relevance in food chemistry and toxicology .
Properties
CAS No. |
73077-95-9 |
|---|---|
Molecular Formula |
C8H7NO3 |
Molecular Weight |
165.15 g/mol |
IUPAC Name |
5-methyl-6-nitroso-1,3-benzodioxole |
InChI |
InChI=1S/C8H7NO3/c1-5-2-7-8(12-4-11-7)3-6(5)9-10/h2-3H,4H2,1H3 |
InChI Key |
SJDIINXGZDNSBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1N=O)OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


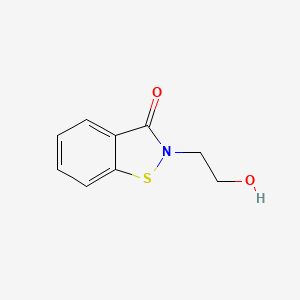
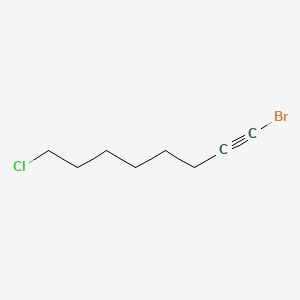
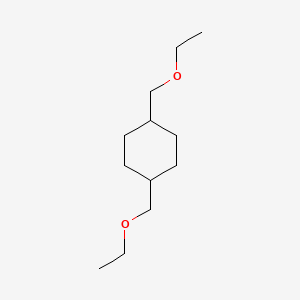
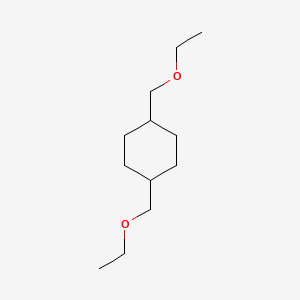
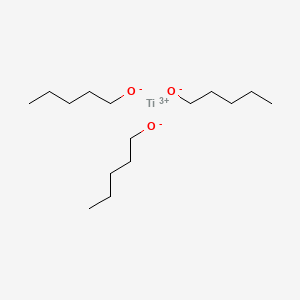



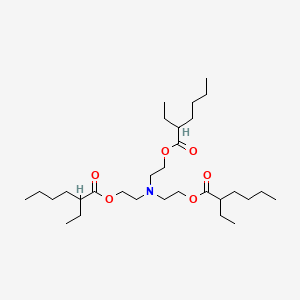
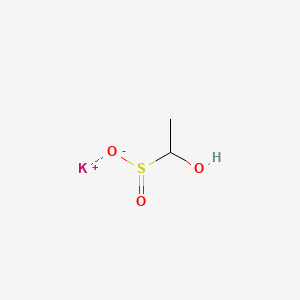
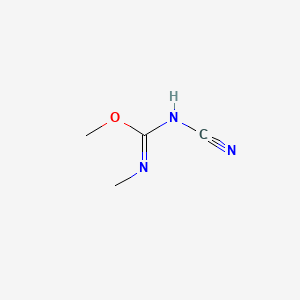
![2(1H)-Quinolinone, 4-[[1-[(5-chloro-1-methyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl]amino]-6-fluoro-](/img/structure/B12654618.png)
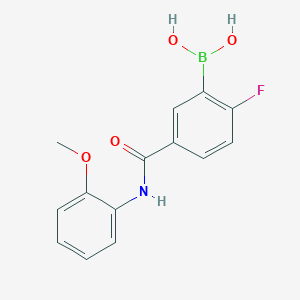
![[(E)-hex-3-enyl] (Z)-hex-2-enoate](/img/structure/B12654623.png)
